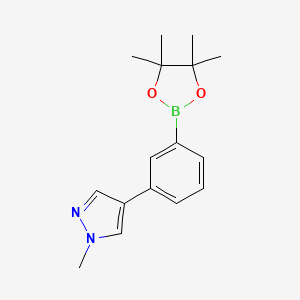

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

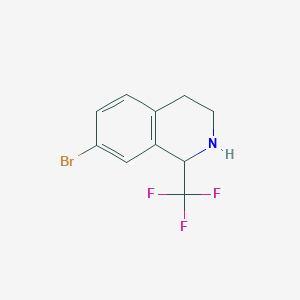

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide is a pyrazole derivative. It has a molecular formula of C9H15N3O and a molecular weight of 181.24 g/mol .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods for the synthesis of pyrazoles, including the reaction of 1,3-diols with arylhydrazines to provide pyrazoles , the reaction of dialkyl azodicarboxylates with substituted propargylamines , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The amide group in the molecule is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance . This indicates that the amide group is a hybrid structure of the valence-bond forms .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Applications De Recherche Scientifique

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide has been widely used in the fields of organic synthesis, pharmaceutical research and development, and materials science. In organic synthesis, it is used as a reagent, catalyst, and/or ligand. It has been used in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and dyes. In pharmaceutical research and development, it has been used to synthesize drugs and to study the structure and function of proteins. In materials science, it has been used to synthesize nanomaterials and to study their properties.

Mécanisme D'action

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide functions as a nucleophile in organic synthesis reactions. It attacks the electrophilic carbon atom of the carboxylic acid, forming a covalent bond. This reaction is the basis for many of the syntheses involving this compound.

Biochemical and Physiological Effects

This compound has not been studied for its biochemical and physiological effects. As it is used primarily as a reagent, catalyst, and/or ligand in organic synthesis, it is not expected to have any direct effects on the human body.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide in laboratory experiments is its low cost and availability. It is easily synthesized from readily available starting materials and can be stored for long periods of time without degradation. However, this compound is a highly reactive compound and must be handled with care. It should be stored in an inert atmosphere and handled in a fume hood.

Orientations Futures

There are a number of potential future directions for research involving 2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide. These include further study of its use in organic synthesis, pharmaceutical research, and materials science. Additionally, further research could be conducted into the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, further research could be conducted into the development of new synthetic methods and materials using this compound.

Méthodes De Synthèse

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide can be synthesized from the reaction of 2-tert-butyl-5-methyl-2H-pyrazole-3-carboxylic acid and an amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds via a nucleophilic substitution reaction, in which the amine acts as a nucleophile, attacking the electrophilic carbon atom of the carboxylic acid. The reaction is usually complete within a few hours.

Propriétés

IUPAC Name |

2-tert-butyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)12(11-6)9(2,3)4/h5H,1-4H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNXOZRYBASBDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)

![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)

![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)

![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)